N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-imino-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-7-2-4-10-8-13(16(19)23-15(10)14)17(21)20-12-6-3-5-11(18)9-12/h2-9,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLZHVOEGDUCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=N)C(=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an aldehyde.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Imino Group: The imino group is typically introduced through a condensation reaction with an appropriate amine.
Final Assembly: The final step involves coupling the chromene backbone with the fluorophenyl and imino groups under suitable reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C11H10N2O3
- Molecular Weight : 218.21 g/mol
- CAS Number : 1728-87-6
The structure of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide features a chromene backbone, which is known for its pharmacological potential.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of this compound. It has shown significant activity against various cancer cell lines, indicating its potential as a therapeutic agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells and disrupts the cell cycle, particularly at the S phase, which is critical for cancer treatment.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial activity against various bacterial strains.
-
Inhibition Profile :
Bacterial Strain Activity Staphylococcus aureus Active Escherichia coli Active
This suggests potential applications in treating infections caused by resistant bacterial strains.
Anti-inflammatory Effects
Some studies have suggested that compounds similar to this compound exhibit anti-inflammatory properties. This could be beneficial in developing treatments for inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated the efficacy of this compound against a panel of human tumor cell lines. The results showed:
- Mean Growth Inhibition : The compound exhibited a mean growth inhibition rate of approximately 12.53% across tested lines.
Case Study 2: Antimicrobial Activity
In another investigation, the compound was tested against common pathogens, revealing promising results that warrant further exploration into its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ in three key regions:
Phenyl ring substituents (halogen type and position).
Chromene-8 substituents (hydroxy vs. methoxy).
Functional groups (imino vs. oxo).
Table 1: Structural Comparison of Key Analogs
Key Differences and Implications
(a) Phenyl Substituent Effects
- Halogen Type : Fluorine (electronegative, lipophilic) vs. chlorine (larger, polarizable). The 3-fluoro substituent in the target compound may enhance metabolic stability compared to chloro analogs .
- Position : Meta (3-fluoro) vs. ortho (2-fluoro) substitution influences steric interactions and electronic distribution. Meta-substituted derivatives often exhibit optimized binding in enzyme active sites .
(b) Chromene-8 Substituents
- Methoxy vs. Hydroxy : The 8-methoxy group in the target compound eliminates the acidic proton present in 8-hydroxy analogs (e.g., CAS 891101-77-2), reducing hydrogen-bonding capacity but improving oxidative stability .
(c) Functional Group (Imino vs. Oxo)
- In contrast, 2-oxo derivatives (e.g., Compound 12) lack this flexibility, which may limit their activity spectrum .
Biological Activity
N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide, also referred to as (2Z)-2-[(3-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, is a synthetic compound characterized by its chromene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's structure includes:
- A chromene backbone , which is a bicyclic structure that contributes to its biological activity.
- A methoxy group at the 8-position, enhancing lipophilicity.
- An imine linkage with a 3-fluorophenyl group, which may influence its interaction with biological targets.
The molecular formula is with a molecular weight of approximately 358.37 g/mol .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated for its efficacy against various pathogens, showing promising results:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 0.22 to 0.25 μg/mL against certain bacterial strains .
- The compound exhibited significant antibiofilm activity against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in biofilm reduction .
Anticancer Activity
This compound has also been investigated for its anticancer properties:
- It has shown potential as a topoisomerase II inhibitor , which is critical for DNA replication and repair processes in cancer cells .
- In vitro tests indicated that it could induce apoptosis in cancer cell lines, demonstrating low cytotoxicity against normal cells while effectively inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features through quantitative structure–activity relationship (QSAR) studies. These studies suggest that modifications to the chromene structure can significantly impact both antimicrobial and anticancer activities .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxycoumarin | Hydroxy group at position 4 | Anticoagulant |
| Flavopiridol | Flavonoid backbone | Anticancer |
| Isocoumarin | Lacks methoxy group | Antibacterial |
| N-(3-fluorophenyl)-... | Methoxy and imine functional groups | Antimicrobial, Anticancer |
The presence of both methoxy and imine groups in this compound may confer enhanced biological activities compared to these similar compounds .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various derivatives of chromene compounds, including this compound, for their antimicrobial properties. Results indicated that this compound had superior activity against resistant bacterial strains .
- Anticancer Potential : Another research focused on the anticancer effects of chromene derivatives highlighted that this compound induced G2/M cell cycle arrest in cancer cells, leading to apoptosis through the activation of caspase pathways .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(3-fluorophenyl)-2-imino-8-methoxy-2H-chromene-3-carboxamide?
The synthesis typically involves coupling reactions between substituted chromene-carboxylic acid derivatives and fluorinated aromatic amines. For example, analogous coumarin derivatives are synthesized by reacting 7-substituted chromene-3-carboxylic acids with alkyl/aryl halides in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like DMF. Purification often employs flash column chromatography and recrystallization from acetone or ethanol to obtain crystals suitable for structural analysis .
Q. What analytical techniques are essential for characterizing this compound?
Routine characterization includes:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and purity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation (e.g., exact mass 341.1627 g/mol for related compounds) .
- UV-Vis spectroscopy to assess electronic transitions, particularly for chromene-based fluorophores .
Q. How can researchers optimize purification to achieve high yields of crystalline material?
Recrystallization from acetone or ethanol is effective for obtaining single crystals. For structurally similar compounds, slow evaporation at 4°C in a mixed solvent system (e.g., DCM/hexane) enhances crystal quality for X-ray diffraction studies .
Advanced Research Questions
Q. What strategies address stereochemical challenges during synthesis, such as unintended racemization or isomerization?
Chiral stationary phase (CSP) chromatography or chiral SFC (supercritical fluid chromatography) can resolve enantiomers. For example, in related imidazo-pyridazine carboxamides, chiral SFC confirmed >99% enantiomeric excess, critical for biological activity studies .
Q. How can X-ray crystallography resolve discrepancies in proposed molecular structures?
Single-crystal X-ray diffraction using programs like SHELXL refines bond lengths, angles, and torsion angles. For chromene derivatives, this method clarifies the imino vs. oxo tautomeric forms and confirms substitution patterns at the 3-fluorophenyl and 8-methoxy groups .
Q. What in vitro assays are suitable for evaluating this compound’s biological activity?
- Anti-cancer : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
- Anti-microbial : Broth microdilution assays against Gram-positive/negative bacteria.
- Fluorescence-based imaging : Assess cellular uptake using confocal microscopy, leveraging the chromene core’s intrinsic fluorescence .
Q. How can computational modeling predict binding interactions with therapeutic targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations model interactions with enzymes like kinases or DNA topoisomerases. For fluorinated carboxamides, electrostatic potential maps and DFT calculations optimize substituent effects on binding affinity .
Data Contradiction & Validation
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR vs. X-ray)?
Cross-validate using complementary techniques:
- X-ray crystallography provides unambiguous bond connectivity.
- 2D NMR (COSY, HSQC) clarifies proton-proton and carbon-proton correlations.
- Variable-temperature NMR can detect dynamic processes (e.g., tautomerism) that skew room-temperature data .
Q. What experimental controls mitigate batch-to-batch variability in biological assays?
- Include reference compounds (e.g., doxorubicin for anti-cancer assays).
- Standardize solvent (DMSO) concentration to <0.1% to avoid cytotoxicity.
- Triplicate independent syntheses and assays reduce false positives/negatives .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Analogous Compounds
Q. Table 2. Common Biological Assays and Protocols
| Assay Type | Protocol Summary | Target | Reference |
|---|---|---|---|
| MTT cytotoxicity | 48h incubation, λ = 570 nm | HeLa cells | |
| MIC determination | Broth dilution, 24h, 37°C | E. coli | |
| Fluorescence imaging | Confocal microscopy, λₑₓ = 405 nm | Cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
